Trk-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-7 is a potent inhibitor of tropomyosin receptor kinase (TRK), which includes TRKA, TRKB, and TRKC. These kinases are part of the receptor tyrosine kinase family and play a crucial role in the development and function of the nervous system. This compound has shown significant potential in inhibiting TRK activity, making it a promising candidate for therapeutic applications, particularly in cancer treatment where TRK fusions are present .
Métodos De Preparación
The synthesis of Trk-IN-7 involves several steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The final product is obtained through purification techniques like crystallization or chromatography. Industrial production methods focus on optimizing yield and safety, often involving high-throughput synthesis and automated processes to ensure consistency and scalability .
Análisis De Reacciones Químicas
Trk-IN-7 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within this compound, potentially altering its activity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Aplicaciones Científicas De Investigación
Trk-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study TRK signaling pathways and to develop new TRK inhibitors.
Biology: Helps in understanding the role of TRK in neuronal development and function.
Medicine: Shows potential in treating cancers with TRK fusions, such as certain types of lung, thyroid, and colorectal cancers. It is also being explored for its role in pain management and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting TRK-related pathways
Mecanismo De Acción
Trk-IN-7 exerts its effects by binding to the ATP-binding site of TRK receptors, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately blocking the signaling pathways that promote cell survival, proliferation, and migration. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors, and it affects pathways such as the PI3K/AKT, RAS/MAPK, and PLCγ pathways .
Comparación Con Compuestos Similares
Trk-IN-7 is compared with other TRK inhibitors like larotrectinib and entrectinib. While all these compounds target TRK receptors, this compound has shown higher potency and selectivity in some studies. Similar compounds include:
Larotrectinib: A selective TRK inhibitor approved for treating TRK fusion-positive cancers.
Entrectinib: A multi-kinase inhibitor targeting TRK, ROS1, and ALK, also approved for TRK fusion-positive cancers.
LOXO-195: A next-generation TRK inhibitor designed to overcome resistance to earlier TRK inhibitors
This compound stands out due to its high potency and broad inhibition profile against various TRK mutations, making it a valuable compound in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C18H17FN6O2 |
---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(14R)-11-fluoro-14-methyl-7-oxa-3,9,15,19,20,23-hexazapentacyclo[14.5.2.14,6.08,13.019,22]tetracosa-1(22),8(13),9,11,16(23),17,20-heptaen-2-one |
InChI |
InChI=1S/C18H17FN6O2/c1-9-13-4-10(19)7-20-18(13)27-12-5-11(6-12)23-17(26)14-8-21-25-3-2-15(22-9)24-16(14)25/h2-4,7-9,11-12H,5-6H2,1H3,(H,22,24)(H,23,26)/t9-,11?,12?/m1/s1 |
Clave InChI |
MPTHHGRJSLVPSX-OIKLOGQESA-N |
SMILES isomérico |
C[C@@H]1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
SMILES canónico |
CC1C2=C(N=CC(=C2)F)OC3CC(C3)NC(=O)C4=C5N=C(N1)C=CN5N=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.